2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzenesulfonyl group, a propan-2-ylanilino group, and a chlorophenylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 4-propan-2-ylaniline to form the benzenesulfonyl-propan-2-ylanilino intermediate. This intermediate is then reacted with 2-chlorophenylacetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane, toluene, and ethanol. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or anilines.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with a different set of molecular targets compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17(2)18-12-14-19(15-13-18)26(30(28,29)20-8-4-3-5-9-20)16-23(27)25-22-11-7-6-10-21(22)24/h3-15,17H,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMQRKZYVWOKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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